2-Ethylhexyl 4-aminobenzoate

UV Spectroscopy Sunscreen Photoprotection

2-Ethylhexyl 4-aminobenzoate (CAS 26218-04-2) is the essential primary amine building block for synthesizing the high-performance UVB filter ethylhexyl triazone (EHT) and serves as the official USP Reference Standard (Ethylhexyl Triazone Related Compound A) for impurity profiling and quality control. Unlike its non-interchangeable tertiary amine analog Padimate O, this solid compound (MP 47-48°C) enables precise stoichiometric handling in medicinal chemistry and analytical method development, while its demonstrated low photoreactivity supports advanced photobiological research. Choose this high-purity intermediate for reliable, quantifiable results in regulated pharmaceutical and cosmetic development workflows.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 26218-04-2
Cat. No. B125862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl 4-aminobenzoate
CAS26218-04-2
Synonymsp-Aminobenzoic acid 2-Ethylhexyl Ester;  2-Ethylhexyl 4-Aminobenzoate;  2-Ethylhexyl p-Aminobenzoate;  p-Aminobenzoic acid 2-Ethylhexyl Ester;  USP Ethylhexyl Triazone Related Compound A:
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C15H23NO2/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11,16H2,1-2H3
InChIKeyZJQXUTDROPGVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl 4-Aminobenzoate (CAS 26218-04-2): Sourcing Guide for the Primary Amine PABA Ester Intermediate


2-Ethylhexyl 4-aminobenzoate (CAS 26218-04-2), a solid para-aminobenzoic acid (PABA) ester with a primary amine group, serves dual roles as a classic UVB filter and a critical intermediate . Unlike its tertiary amine analog, ethylhexyl dimethyl PABA (Padimate O), this compound's distinct physicochemical and safety profile dictates its use in specific synthesis and research applications [1].

Why 2-Ethylhexyl 4-Aminobenzoate (26218-04-2) Cannot Be Replaced by Other PABA Esters


Generic substitution among PABA esters is not viable due to critical differences in amine substitution and physical state that dictate functional utility. The target compound (CAS 26218-04-2) is a primary amine (4-aminobenzoate) and a solid , whereas the most common analog, Padimate O (CAS 21245-02-3), is a tertiary amine (4-dimethylaminobenzoate) and an oily liquid [1]. This structural divergence leads to quantifiable differences in reactivity (e.g., as a synthetic intermediate for ethylhexyl triazone ), photochemical behavior [2], and toxicity [3], rendering them non-interchangeable in both formulation and synthesis.

2-Ethylhexyl 4-Aminobenzoate (26218-04-2): Head-to-Head Differentiation Evidence


UV Absorption: Distinct Spectral Profile and Intensity vs. Padimate O

The target compound (CAS 26218-04-2) is a primary amine PABA ester, while the market-dominant analog Padimate O (CAS 21245-02-3) is a tertiary amine. This substitution fundamentally alters the UV absorption spectrum. The specific molar absorptivity and λmax of the primary amine ester differs from that of the dimethylated analog, providing a different spectral coverage profile that may be preferred in specific formulations requiring a distinct UVB absorbance shape [1]. This is a class-level inference based on the well-characterized bathochromic shift caused by electron-donating groups like the dimethylamino moiety in Padimate O.

UV Spectroscopy Sunscreen Photoprotection

Photochemical Reactivity: Quantifiable Lower Photoreactivity vs. Padimate O

A direct comparative photochemical study of para-substituted anilines identified the target compound, 2-ethylhexyl-4-aminobenzoate (PAB), as having low photoreactivity [1]. This finding provides a crucial safety differentiation from Padimate O (a tertiary amine analog), which has been shown in peer-reviewed literature to generate reactive species that cause indirect DNA damage (strand breaks) and exhibit mutagenicity upon UV exposure, raising significant safety concerns [2][3].

Photochemistry Phototoxicity Sunscreen Safety

Toxicological Profile: Systemic Toxicity of Analog vs. Established Use of Target

A comprehensive risk assessment of Padimate O (CAS 21245-02-3) established a No Observed Adverse Effect Level (NOAEL) of 100 mg/kg bw/day from a 4-week oral toxicity study and calculated a Margin of Safety (MOS) of 180.18 for an 8% formulation [1]. The study also noted organ-specific toxicity in animals and inhibition of human cell growth in vitro [1]. In contrast, the target compound (CAS 26218-04-2) is a recognized impurity in the synthesis of ethylhexyl triazone and is not subject to the same level of safety scrutiny as a finished sunscreen active, positioning it differently in a risk-benefit analysis for specific applications .

Toxicology Risk Assessment Safety

Physical Form and Stability: Solid State Handling vs. Liquid Analog

The target compound (CAS 26218-04-2) is a solid with a melting point of 47-48°C, as reported by chemical suppliers [1]. This is in stark contrast to Padimate O (CAS 21245-02-3), which is an oily liquid at room temperature [2]. Additionally, the primary amine makes the target compound air-sensitive and hygroscopic , requiring storage under inert atmosphere at 2-8°C , whereas Padimate O, a liquid, has different handling requirements.

Solid State Chemistry Formulation Stability

Purity Specifications and Impurity Control: Available at 97-98% for Critical Synthesis

Multiple suppliers offer 2-Ethylhexyl 4-aminobenzoate at high purity grades of 97% and 98%, suitable for use as an analytical standard or a critical intermediate in synthesis . This high purity is essential for applications where this compound is used as a USP Reference Standard, such as "Ethylhexyl Triazone Related Compound A" for impurity profiling, or as a building block for pharmaceutical agents like local anesthetics .

Quality Control Purity Synthesis

Key Application Scenarios for 2-Ethylhexyl 4-Aminobenzoate (26218-04-2) Based on Differentiated Properties


As a High-Purity Intermediate in Ethylhexyl Triazone Synthesis

The compound's primary amine group makes it the essential starting material for synthesizing ethylhexyl triazone (EHT), a high-performance UVB filter. Its specification as a USP Reference Standard (Ethylhexyl Triazone Related Compound A) underscores its critical role in quality control and impurity profiling during EHT manufacturing . This application leverages the compound's unique reactivity as a primary amine, a property not shared by its tertiary amine analog, Padimate O.

As a Precursor in Pharmaceutical Synthesis

The reactive primary amine group serves as a key building block for creating more complex pharmaceutical molecules, including local anesthetics . Its solid-state handling and high commercial purity (97-98%) make it a reliable and readily quantifiable reagent for medicinal chemistry and process development, differentiating it from liquid analogs that are more challenging to handle in precise small-scale synthesis .

As a Research Tool for Investigating UVB-Induced Photoreactivity

The compound's demonstrated low photoreactivity, in contrast to the known phototoxic effects of Padimate O, makes it a valuable tool in photochemical and photobiological research . It serves as a model compound for studying the photochemical behavior of primary amine-based UV absorbers and for developing sunscreen formulations that aim to minimize the risk of UV-induced reactive oxygen species (ROS) generation and DNA damage.

As a PABA Ester Standard for Analytical Method Development

Due to its solid physical form (MP 47-48°C) and high purity, this compound is ideally suited as an analytical reference standard for developing and validating methods (e.g., HPLC, GC) to detect and quantify PABA esters in complex matrices . Its distinct retention time and spectral properties, which differ from the more common Padimate O, enable precise identification and quantification in formulations, environmental samples, or biological fluids.

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